Foreword: The Strategic Advantage of Fluorination in Amino Acid Chemistry
Foreword: The Strategic Advantage of Fluorination in Amino Acid Chemistry
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Trifluoromethyl)-dl-phenylalanine
In the landscape of modern drug discovery and peptide engineering, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. Among these, fluorinated analogues have emerged as exceptionally powerful tools. The introduction of fluorine, particularly as a trifluoromethyl (CF₃) group, into an amino acid scaffold is not a trivial modification. It is a deliberate design choice that leverages the unique physicochemical properties of fluorine to overcome biological barriers and enhance therapeutic potential. This guide provides an in-depth exploration of 3-(Trifluoromethyl)-dl-phenylalanine, a key building block that exemplifies the strategic advantage of fluorination. We will delve into its fundamental chemical properties, spectroscopic signature, synthesis, and critical applications, offering researchers and drug development professionals a comprehensive technical resource.
Core Physicochemical Profile
3-(Trifluoromethyl)-dl-phenylalanine is a synthetically-derived, non-proteogenic amino acid. It is a racemic mixture of its D- and L-enantiomers. The defining feature is the trifluoromethyl group substituted at the meta-position of the phenyl ring. This single modification dramatically alters its electronic and steric properties compared to natural phenylalanine. The C-F bond is one of the strongest in organic chemistry, rendering the CF₃ group highly stable to metabolic degradation.[1] Furthermore, its strong electron-withdrawing nature and significant lipophilicity are key to its utility in modulating the properties of peptides and small molecules.[1][2]
Below is a summary of its key physicochemical properties, with data presented for the individual enantiomers where available, as they are more commonly characterized for specific applications like peptide synthesis.
| Property | Value | Source(s) |
| Chemical Name | 2-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | [3] |
| Synonyms | DL-Phe(3-CF3)-OH | [3][4] |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [5] |
| Molecular Weight | 233.19 g/mol | [5] |
| Appearance | White to off-white powder | [4] |
| CAS Number (DL) | 71795-36-7 | N/A |
| CAS Number (L-form) | 14464-68-7 | [4] |
| CAS Number (D-form) | 14464-67-6 | [3] |
| Melting Point (L-form) | 191-193 °C | [4] |
| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [3][4] |
Molecular Structure Diagram
Caption: Chemical structure of 3-(Trifluoromethyl)-phenylalanine.
Spectroscopic and Analytical Characterization
Unambiguous characterization of 3-(Trifluoromethyl)-dl-phenylalanine is essential for its use in synthesis and biological assays. A combination of NMR, mass spectrometry, and infrared spectroscopy provides a complete analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
-
¹H NMR: The proton spectrum will show characteristic signals for the aromatic protons, which will exhibit complex splitting patterns due to both H-H and H-F coupling. The α- and β-protons of the alanine backbone will appear as multiplets.
-
¹³C NMR: The carbon spectrum is distinguished by the signal for the trifluoromethyl carbon, which appears as a quartet due to C-F coupling. The aromatic carbons also show coupling to the fluorine atoms.
-
¹⁹F NMR: This is a key technique for fluorinated compounds. The spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift is highly sensitive to the electronic environment.[6][7]
Table 2: Expected NMR Chemical Shifts (Note: Exact shifts may vary based on solvent and pH. Data is representative for this structural class.)
| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features | Source(s) |
| ¹H | 7.4 - 7.8 | Aromatic protons, complex multiplets | [8][9] |
| 4.0 - 4.3 | α-proton (methine), multiplet | [8][9] | |
| 3.1 - 3.4 | β-protons (methylene), multiplet | [8][9] | |
| ¹³C | ~170 | Carboxylic acid carbon | [10] |
| 125 - 140 | Aromatic carbons | [10] | |
| ~124 (q) | Trifluoromethyl carbon (quartet, ¹JCF ≈ 270 Hz) | [11] | |
| ~55 | α-carbon | [10] | |
| ~37 | β-carbon | [10] | |
| ¹⁹F | -62 to -64 | CF₃ group, singlet | [7][11] |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺• is expected at m/z 233. Key fragmentation pathways involve the loss of the carboxyl group and cleavages of the amino acid side chain.[12][13]
Expected Major Fragments:
-
m/z 233: Molecular Ion [M]⁺•
-
m/z 188: Loss of the carboxyl group (-COOH)
-
m/z 159: Benzylic cleavage with loss of the amino-acid backbone
-
m/z 145: Tropylium-like ion resulting from rearrangement and loss of CF₂
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups within the molecule.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Source(s) |
| 3000 - 3300 | O-H Stretch | Carboxylic Acid | [14][15] |
| 2850 - 3000 | N-H Stretch | Amine (as zwitterion NH₃⁺) | [14][15] |
| ~1710 | C=O Stretch | Carboxylic Acid | [9] |
| ~1600 | N-H Bend | Amine | [14] |
| 1100 - 1350 | C-F Stretch | Trifluoromethyl Group | [11] |
Synthesis and Chemical Reactivity
The synthesis of fluorinated amino acids often involves multi-step pathways. A common and practical approach for preparing the Fmoc-protected L-enantiomer, which is the form used in peptide synthesis, involves the direct N-protection of the commercially available amino acid.
Experimental Protocol: Synthesis of Fmoc-L-3-(Trifluoromethyl)phenylalanine
This protocol describes the N-terminal protection of L-3-(Trifluoromethyl)phenylalanine using 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu).[4]
Materials:
-
L-3-(Trifluoromethyl)phenylalanine
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Hexane
Procedure:
-
Dissolution: Dissolve L-3-(Trifluoromethyl)phenylalanine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate.
-
Fmoc-OSu Preparation: In a separate flask, dissolve Fmoc-OSu (1.05 eq) in 1,4-dioxane.
-
Reaction: Cool the amino acid solution to 0°C in an ice bath. Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes with vigorous stirring. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl. A white precipitate of the product will form.
-
Isolation: Collect the white precipitate by vacuum filtration and wash with cold deionized water.
-
Drying & Purification: Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a hot ethyl acetate/hexane mixture.[4]
Chemical Stability and Reactivity
The trifluoromethyl group is exceptionally robust under most synthetic conditions, including the acidic and basic treatments used in Fmoc-based peptide synthesis.[16] However, under harsh basic conditions, particularly at elevated temperatures, the CF₃ group can undergo hydrolysis to a carboxylic acid.[17] The aromatic ring can participate in standard electrophilic aromatic substitution reactions, though it is deactivated by the electron-withdrawing CF₃ group.
Applications in Drug Discovery and Biotechnology
The unique properties imparted by the 3-CF₃ group make this amino acid a valuable building block in several research areas.
Pharmaceutical Development
Incorporating 3-(Trifluoromethyl)phenylalanine into a drug candidate can significantly improve its pharmacokinetic profile.
-
Enhanced Metabolic Stability: The strength of the C-F bond prevents metabolic oxidation at the phenyl ring, a common degradation pathway for phenylalanine-containing compounds.[1]
-
Increased Lipophilicity: The CF₃ group increases the molecule's hydrophobicity, which can improve cell membrane permeability and bioavailability.[1][2]
-
Improved Binding Affinity: The electronic and steric profile of the CF₃-phenyl ring can lead to stronger and more selective interactions with biological targets, such as enzyme active sites or G-protein coupled receptors (GPCRs).[2][18]
Caption: Impact of CF3-Phe incorporation on peptide properties.
Peptide Synthesis
In peptide science, replacing a natural amino acid with 3-(Trifluoromethyl)phenylalanine is a proven strategy to create peptides with enhanced therapeutic properties. It can increase resistance to proteolytic enzymes, extending the peptide's half-life in vivo.[18][19]
Biochemical Research
As a research tool, this amino acid can be incorporated into peptides or proteins to probe structure and function. The ¹⁹F NMR signal provides a sensitive, non-perturbing probe to monitor protein folding, dynamics, and ligand binding without interference from other biological signals.[6][7]
Advanced Experimental Protocols
The following protocols provide standardized workflows for utilizing this compound in common research applications.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Workflow
This protocol outlines the manual incorporation of Fmoc-L-3-(Trifluoromethyl)phenylalanine into a peptide sequence on a Rink Amide resin.[2][18][20]
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes. Drain, then repeat with fresh solution for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate Fmoc-L-3-(Trifluoromethyl)phenylalanine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated solution to the resin and agitate for 2-4 hours. The increased steric bulk may require longer coupling times than standard amino acids.[18]
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid.
-
Cleavage & Deprotection: After the final coupling, wash the resin with Dichloromethane (DCM), dry it, and treat with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water) for 2-3 hours.
-
Purification: Precipitate the cleaved peptide in cold diethyl ether, and purify by reverse-phase HPLC. Confirm identity and purity with Mass Spectrometry.
Protocol 2: Proteolytic Stability Assay
This protocol compares the stability of a peptide containing 3-(Trifluoromethyl)phenylalanine against its natural counterpart in the presence of a protease like trypsin.[21][22]
Materials:
-
Peptide with Phenylalanine
-
Peptide with 3-(Trifluoromethyl)phenylalanine
-
Trypsin (or other relevant protease)
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.2% Trifluoroacetic acid (TFA) in water
-
RP-HPLC system
Procedure:
-
Preparation: Prepare stock solutions of each peptide (e.g., 0.2 mM) and trypsin (e.g., 0.1 mg/mL) in PBS buffer.
-
Incubation: In separate tubes, mix the peptide solution with the trypsin solution. Incubate both tubes at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 180 minutes), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately quench the enzymatic reaction by diluting the aliquot into a solution of 0.2% TFA. Store samples at -80°C until analysis.
-
Analysis: Analyze each time-point sample by RP-HPLC, monitoring the decrease in the peak area of the parent peptide at 230 nm.
-
Data Interpretation: Plot the percentage of remaining parent peptide against time. Calculate the degradation rate and half-life (t₁/₂) for each peptide to quantitatively assess the stabilizing effect of the 3-CF₃-Phe substitution.[21][22]
Conclusion and Future Outlook
3-(Trifluoromethyl)-dl-phenylalanine is more than just a modified amino acid; it is a strategic tool for molecular design. Its robust chemical stability, combined with its ability to enhance lipophilicity and metabolic resistance, provides a reliable method for improving the drug-like properties of peptides and small molecules. As the demand for more stable and potent biologics continues to grow, the rational incorporation of precisely engineered building blocks like 3-(Trifluoromethyl)phenylalanine will remain a critical and enabling technology in the advancement of new therapeutics.
References
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
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Muttach, F., et al. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR. [Link]
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Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis. [Link]
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Egle, S., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 5(6), 425-434. [Link]
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White, C. J., et al. (2014). Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. Tetrahedron, 70(42), 7755-7760. [Link]
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PubMed. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. [Link]
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ACS Publications. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]
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PLOS. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]
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Preprints.org. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Semantic Scholar. Research progress on trifluoromethyl-based radical reaction process. [Link]
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PubMed. Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. [Link]
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Wikipedia. Trifluoromethylation. [Link]
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MDPI. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. [Link]
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ResearchGate. Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. [Link]
-
ResearchGate. FT-IR spectra of phenylalanine: pure (in black) and in water (in red). [Link]
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